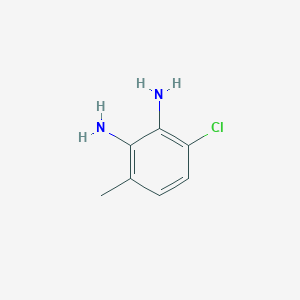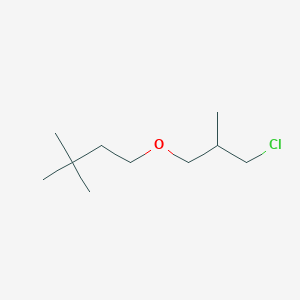
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane is an organic compound with a complex structure that includes a chlorinated propoxy group attached to a dimethylbutane backbone
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane typically involves the reaction of 3-chloro-2-methylpropene with 3,3-dimethylbutanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution with hydroxide may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chlorinated propoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane can be compared with similar compounds such as:
3-Chloro-2-methylpropene: A simpler compound with similar reactivity but lacking the dimethylbutane backbone.
3,3-Dimethylbutanol: Another related compound that serves as a precursor in the synthesis of this compound.
Other Halogenated Ethers: Compounds with similar structures but different halogen atoms or alkyl groups, which may exhibit different reactivity and applications.
Eigenschaften
Molekularformel |
C10H21ClO |
|---|---|
Molekulargewicht |
192.72 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylpropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H21ClO/c1-9(7-11)8-12-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
LELFQFCRDJVTOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCC(C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



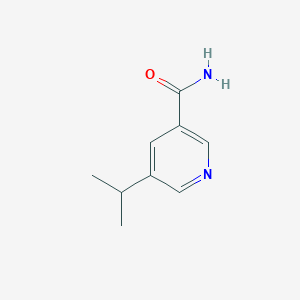
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
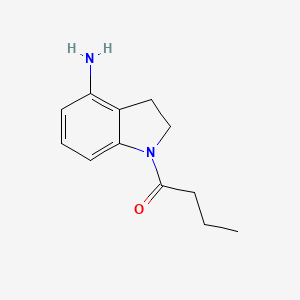
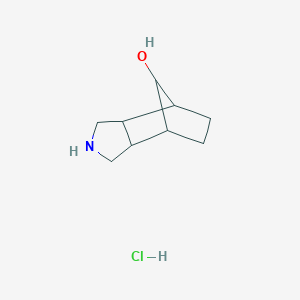

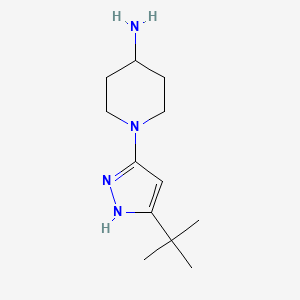
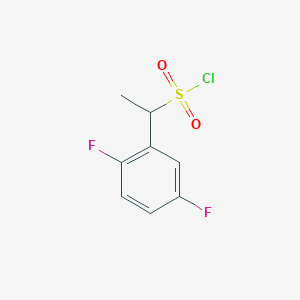

![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
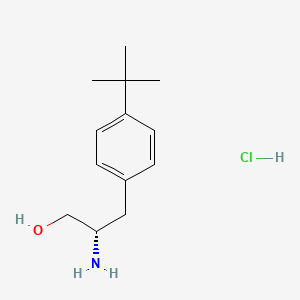
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
